molecular formula C19H19N3O B601955 Imidafenacin Related Compound 1 CAS No. 170105-20-1

Imidafenacin Related Compound 1

カタログ番号: B601955
CAS番号: 170105-20-1
分子量: 305.38
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidafenacin Related Compound 1 is an intermediate in the preparation of Imidafenacin impurities . It has a molecular formula of C19H19N3O and a molecular weight of 305.38 .

科学的研究の応用

Method Development and Validation

Imidafenacin (IM) has been subject to scientific research primarily focusing on its pharmacokinetic properties and methodological advancements. A notable study developed and validated a liquid chromatography-tandem mass spectrometry method for the quantitation of IM in human plasma, aiming to support clinical pharmacokinetic studies. This method showcased high sensitivity and selectivity, underlining its potential for precise drug monitoring and dosage optimization in clinical settings (Hu et al., 2016). Another significant advancement was the development of sensitive and selective bioanalytical methods for the quantification of IM and its metabolites in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which facilitated the determination of IM concentration profiles even at extremely low levels (Masuda et al., 2007).

Pharmacodynamics and Selectivity

Research has also delved into the pharmacodynamic aspects and receptor selectivity of IM. Studies highlighted the compound's high affinity for M3 and M1 muscarinic receptor subtypes, demonstrating its potential for bladder selectivity. This selectivity is considered advantageous in mitigating undesirable adverse events associated with antimuscarinic therapy, as it allows for a better tolerability profile (Kobayashi et al., 2007). Furthermore, the drug's pharmacokinetics, such as its elimination half-life and distribution in various tissues, have been thoroughly studied to understand its organ selectivity and therapeutic implications (Yamada et al., 2011).

Clinical Efficacy and Safety

Clinical research has consistently affirmed IM's efficacy and safety in treating overactive bladder syndrome (OAB). A systematic review revealed IM's comparable efficacy to other antimuscarinic drugs, with a notably lower rate of common side effects such as dry mouth and constipation, making it a favorable option for patients with OAB (Wu et al., 2020). Additionally, IM's potential as an add-on therapy for patients unresponsive to standard treatments has been explored, indicating its versatility and potential for personalized medicine approaches (Yokoyama et al., 2014).

将来の方向性

Future directions for research on Imidafenacin Related Compound 1 could include further studies to assess its pharmacokinetics, clinical efficacy, safety, and tolerability in different populations . Additionally, more studies could evaluate and compare its efficacy, safety, and tolerability with other largely utilized antimuscarinics .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Imidafenacin Related Compound 1 involves a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "3-hydroxy-2-naphthoic acid", "Ethyl chloroformate", "2-amino-2-methylpropan-1-ol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Organic solvents" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of 3-hydroxy-2-naphthoic acid using ethyl chloroformate and 2-amino-2-methylpropan-1-ol to form the corresponding ester", "Step 2: Deprotection of the ester using sodium hydroxide to obtain the free acid", "Step 3: Conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride", "Step 4: Reaction of the acid chloride with sodium azide to form the corresponding azide compound", "Step 5: Reduction of the azide compound using hydrogen gas and palladium catalyst to form the corresponding amine", "Step 6: Reaction of the amine with ethyl chloroformate to form the corresponding carbamate", "Step 7: Hydrolysis of the carbamate using hydrochloric acid to obtain Imidafenacin Related Compound 1", "Step 8: Purification and isolation of the final product using column chromatography and recrystallization" ] }

CAS番号

170105-20-1

分子式

C19H19N3O

分子量

305.38

外観

Solid

純度

> 95%

数量

Milligrams-Grams

同義語

4-(1H-Imidzol-1-yl)-2,2-Diphenylbutanamide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。